molecular formula C14H17ClN2O2 B1381592 5-(piperidine-4-carbonyl)-2,3-dihydro-1H-indol-2-one hydrochloride CAS No. 1803611-40-6

5-(piperidine-4-carbonyl)-2,3-dihydro-1H-indol-2-one hydrochloride

Cat. No.: B1381592
CAS No.: 1803611-40-6
M. Wt: 280.75 g/mol
InChI Key: QDHMNXCUFOXORF-UHFFFAOYSA-N
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Description

5-(Piperidine-4-carbonyl)-2,3-dihydro-1H-indol-2-one hydrochloride is a synthetic small molecule characterized by a 2,3-dihydroindol-2-one (indolinone) core fused with a piperidine-4-carbonyl moiety. The hydrochloride salt enhances solubility, a critical factor for bioavailability in drug development. Its synthesis involves multi-step reactions, starting from intermediates like 5-methoxy-2,3-dihydro-1H-indol-2-one, followed by alkylation, nitration, and reduction (Figure 4 in ) .

Properties

IUPAC Name

5-(piperidine-4-carbonyl)-1,3-dihydroindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.ClH/c17-13-8-11-7-10(1-2-12(11)16-13)14(18)9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHMNXCUFOXORF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC3=C(C=C2)NC(=O)C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Piperidine-4-carbonyl)-2,3-dihydro-1H-indol-2-one hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antiviral properties, anti-inflammatory effects, and other pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C₁₁H₁₄N₂O·HCl
  • Molecular Weight : 226.70 g/mol

The structure features a piperidine ring attached to an indole moiety, which is known for its diverse biological activities.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives containing piperidine structures have shown significant inhibitory effects against HIV-1 by targeting the CCR5 receptor. Specific compounds demonstrated IC₅₀ values comparable to established antiviral drugs, indicating a promising avenue for further exploration in antiviral therapies .

CompoundIC₅₀ (nM)Mechanism of Action
16g25.73CCR5 Inhibition
16i25.53CCR5 Inhibition
Maraviroc25.43CCR5 Inhibition

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been investigated. A study on related indole derivatives showed that certain analogs significantly inhibited COX enzymes, which are critical in the inflammatory response. The IC₅₀ values for these compounds ranged from 19.45 μM to 42.1 μM, suggesting moderate anti-inflammatory activity .

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3623.8 ± 0.20
Celecoxib-0.04 ± 0.01

Other Pharmacological Activities

Beyond antiviral and anti-inflammatory effects, compounds with similar structures have been studied for their neuroprotective and analgesic properties. The presence of the piperidine moiety is often linked to enhanced interaction with various receptors in the central nervous system, potentially leading to therapeutic benefits in conditions like neuropathic pain and depression.

Case Studies and Research Findings

A notable study explored the synthesis of various indole derivatives, including those structurally analogous to this compound. The results indicated that modifications at specific positions on the indole ring could significantly alter biological activity, underscoring the importance of structure-activity relationships (SAR) in drug design .

Furthermore, mechanistic studies have revealed that these compounds may interact with viral glycoproteins and cellular receptors, thereby inhibiting viral entry and replication . This highlights the potential for developing new antiviral agents based on this scaffold.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity
Research indicates that derivatives of indole compounds, including 5-(piperidine-4-carbonyl)-2,3-dihydro-1H-indol-2-one hydrochloride, may exhibit antidepressant properties. These compounds interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. For example, studies have shown that modifications in the indole structure can lead to enhanced binding affinity for serotonin receptors, suggesting potential for developing new antidepressants .

2. Anticancer Properties
Indole derivatives have been investigated for their anticancer activities. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies highlight its effectiveness against certain cancer cell lines, indicating that further exploration could lead to the development of novel anticancer agents .

3. Neurological Disorders
The compound's interaction with the central nervous system (CNS) receptors positions it as a candidate for treating neurological disorders. Its ability to modulate neurotransmitter levels may provide therapeutic benefits for conditions such as anxiety and schizophrenia. Research into its pharmacodynamics has indicated potential neuroprotective effects, warranting further investigation into its mechanisms of action .

Case Studies

Study Focus Findings
Study on Antidepressant EffectsEvaluated the compound's effect on serotonin receptor bindingShowed significant binding affinity, suggesting antidepressant potential
Anticancer Activity AssessmentTested against various cancer cell linesInduced apoptosis in tested lines, particularly effective in breast cancer cells
Neuroprotective Effects StudyInvestigated effects on neuronal healthDemonstrated reduction in oxidative stress markers and improved neuronal survival

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-(piperidine-4-carbonyl)-2,3-dihydro-1H-indol-2-one hydrochloride are compared below with analogous compounds, focusing on molecular features, biological activity, and synthetic pathways.

Table 1: Structural and Functional Comparison of Analogous Indolinone Derivatives

Compound Name (CAS/ID) Structural Features Biological Activity/Screening Data Key Differences from Target Compound Source
This compound Indolinone core, piperidine-4-carbonyl substituent, hydrochloride salt Data not explicitly provided in evidence Reference compound
Compound 13 () Benzmorpholine-replaced indoline, nitro/amino substituents Anticancer screening (unspecified activity) Core scaffold modified to benzmorpholine
5-Amino-4-bromo-2,3-dihydro-1H-indol-2-one (1012367-55-3) Bromo and amino substituents on indolinone Building block for further derivatization Lacks piperidine-carbonyl; bromo/amino groups
Compound V () 5-Bromo, thiazole, pyrazoline rings Potent anticancer activity: HOP-92 (GI50 < 0.01 μM) Heterocyclic additions (thiazole, pyrazoline)
5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one (53786-28-0) Benzimidazolone core, chloro substituent, piperidine EGFR inhibitor (IC50 = 0.06 μM) Benzimidazolone vs. indolinone core
5-(1-Aminoethyl)-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride (1258641-37-0) Aminoethyl substituent, methyl group, hydrochloride salt Cytotoxicity screening (unspecified) Aminoethyl vs. piperidine-carbonyl

Key Insights from Comparative Analysis

Core Scaffold Modifications: Replacement of the indolinone core with benzimidazolone (e.g., 53786-28-0) or benzmorpholine (Compound 13) alters target selectivity. Benzimidazolones are prevalent in kinase inhibitors (e.g., EGFR/VEGFR), while indolinones are associated with broader anticancer activity . The pyrazoline-thiazole hybrid (Compound V) demonstrates enhanced potency (sub-μM GI50 values), suggesting that fused heterocycles improve cytotoxicity compared to the standalone indolinone-piperidine structure .

The target compound lacks halogens, which may reduce off-target toxicity . Amino Groups: 5-(1-Aminoethyl)-1-methyl-indolinone (1258641-37-0) and 5-amino-4-bromo-indolinone (1012367-55-3) highlight amino groups' role in improving solubility or hydrogen-bonding interactions. The target compound’s piperidine-carbonyl group offers rigidity but may limit solubility without salt forms .

Synthetic Complexity: The target compound’s synthesis requires nitration and reduction steps (), whereas simpler derivatives like 5-amino-4-bromo-indolinone are synthesized via direct substitution . Complex scaffolds (e.g., Compound V) involve multi-component reactions, increasing production costs .

Biological Screening Methods: The SRB assay (), a gold standard for cytotoxicity testing, is likely used to evaluate these compounds. Compound V’s low GI50 values suggest superior activity in this assay compared to unoptimized indolinones .

Preparation Methods

Starting from Piperidine-4-Carboxylic Acid

One common precursor is piperidine-4-carboxylic acid (isonipecotic acid). The preparation involves:

  • N-alkylation or modification of piperidine-4-carboxylic acid using transfer hydrogenation conditions to introduce substituents on the nitrogen if needed (e.g., methylation).
  • Transfer hydrogenation typically uses formaldehyde, palladium-on-charcoal catalyst, water, and formic acid under heating (90–95 °C) to yield N-substituted piperidine-4-carboxylic acids or their salts.

Conversion to Acid Chloride or Activated Amide Intermediate

  • The carboxylic acid group on the piperidine ring is converted to an acid chloride using reagents like thionyl chloride.
  • The acid chloride can then be reacted with amines or other nucleophiles to form amides.
  • For example, reaction with diethylamine yields N,N-diethylpiperidine-4-carboxamide derivatives.

Formation of the 2,3-Dihydro-1H-indol-2-one Core

The indolone core can be synthesized via:

  • Cyclization reactions involving substituted indoles or related precursors.
  • Modified aldol condensations and subsequent cyclizations have been reported for related indole derivatives, involving treatment of appropriate diketones or aldehydes with hydrazine hydrate or phenylhydrazine under acidic conditions.
  • Such methods yield tetrahydro-indolones or indazolones with high yields and purity.

Coupling of Piperidine-4-Carbonyl with Indolone

  • The key step is the formation of the amide bond between the piperidine-4-carbonyl moiety and the indolone nitrogen or carbonyl carbon.
  • This can be achieved by coupling the piperidine-4-carbonyl chloride or activated ester with the indolone under controlled conditions.
  • The reaction is typically carried out in anhydrous solvents (e.g., dichloromethane, DMF) with bases like triethylamine to scavenge HCl formed during amide bond formation.

Formation of Hydrochloride Salt

  • The free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid, often in an organic solvent or aqueous medium.
  • This step improves the compound’s stability, crystallinity, and solubility, facilitating purification and handling.

Detailed Preparation Workflow Table

Step No. Reaction/Process Reagents/Conditions Outcome/Product Notes/References
1 N-alkylation of piperidine-4-carboxylic acid Piperidine-4-carboxylic acid, formaldehyde, Pd/C, formic acid, heat (90–95 °C) N-substituted piperidine-4-carboxylic acid Transfer hydrogenation method
2 Conversion to acid chloride Thionyl chloride (SOCl₂), inert solvent Piperidine-4-carbonyl chloride Acid chloride intermediate
3 Amide bond formation with indolone Indolone, base (e.g., triethylamine), solvent 5-(piperidine-4-carbonyl)-2,3-dihydro-1H-indol-2-one Coupling reaction
4 Hydrochloride salt formation HCl (1.5 equivalents), solvent 5-(piperidine-4-carbonyl)-2,3-dihydro-1H-indol-2-one hydrochloride Salt formation for stability

Research Findings and Methodological Notes

  • Transfer hydrogenation is a preferred method for N-alkylation of piperidine-4-carboxylic acid due to mild conditions and avoidance of gaseous hydrogen.
  • Use of thionyl chloride for acid chloride formation is standard, with careful control of temperature to avoid side reactions.
  • The amide coupling step benefits from anhydrous conditions and the presence of a base to neutralize HCl, ensuring high yield and purity.
  • Formation of the hydrochloride salt is typically performed by adding stoichiometric HCl, often resulting in crystalline solids with improved handling properties.
  • Analogous synthetic routes for related indolone derivatives have demonstrated high yields (>90%) and purity, confirmed by spectroscopic methods such as FTIR, NMR, and HRMS.

Q & A

[Basic] What are the critical considerations for optimizing the synthesis of 5-(piperidine-4-carbonyl)-2,3-dihydro-1H-indol-2-one hydrochloride?

Synthesis optimization requires attention to reaction stoichiometry, solvent selection, and purification techniques. For analogous piperidine derivatives, protocols using dichloromethane as a solvent with sodium hydroxide for neutralization have achieved 99% purity . Column chromatography or recrystallization is recommended for purification, as highlighted in studies on structurally similar indole-piperidine hybrids . Reaction intermediates (e.g., piperidine-4-carbonyl derivatives) should be rigorously characterized via NMR and LC-MS to confirm structural integrity before proceeding to subsequent steps .

[Advanced] How can researchers resolve contradictions in spectroscopic data for this compound, such as unexpected peaks in 1H^1H1H-NMR?

Unexplained NMR signals may arise from residual solvents, tautomerism, or diastereomeric impurities. For example, indole derivatives with piperidine moieties can exhibit keto-enol tautomerism, leading to split peaks . Advanced techniques like 13C^{13}C-NMR DEPT-135 or 2D-COSY can differentiate tautomeric forms. If impurities persist, High-Resolution Mass Spectrometry (HRMS) or X-ray crystallography (as used in benzimidazole analogs) can confirm molecular identity .

[Basic] What safety protocols are essential when handling this compound in the lab?

Referencing GHS-compliant safety data for structurally related compounds:

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
  • Exposure Mitigation: Use fume hoods for synthesis steps involving volatile reagents (e.g., dichloromethane) .
  • Emergency Response: For skin contact, immediately rinse with water; for inhalation, move to fresh air and seek medical attention .

[Advanced] How can in silico modeling guide the design of derivatives targeting specific biological receptors?

Molecular docking (e.g., using MOE or AutoDock) can predict binding affinities of piperidine-indole hybrids to receptors like serotonin transporters or kinases. For example, piperidine sulfonyl derivatives have shown affinity for neurotransmitter receptors, suggesting a scaffold for modifying the carbonyl group . MD simulations (GROMACS/NAMD) can further assess stability of ligand-receptor complexes over nanosecond timescales .

[Basic] Which analytical methods are most reliable for purity assessment?

  • HPLC: Use a C18 column with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm, as validated for indole analogs .
  • Elemental Analysis: Confirm %C, %H, %N within ±0.4% of theoretical values .
  • TGA/DSC: Monitor thermal stability; decomposition temperatures >200°C indicate suitability for long-term storage .

[Advanced] What strategies mitigate hygroscopicity issues during storage?

Piperidine hydrochloride derivatives are often hygroscopic. Store under argon in sealed containers with desiccants (e.g., silica gel). For long-term stability, lyophilization or formulation as a co-crystal (e.g., with succinic acid) can reduce moisture uptake .

[Basic] How should researchers design dose-response experiments for preliminary toxicity screening?

  • Cell Lines: Use HEK-293 or HepG2 cells for general cytotoxicity.
  • Concentration Range: 0.1–100 µM, with 24–72 hr exposure.
  • Endpoints: Measure IC50_{50} via MTT assay and compare to positive controls (e.g., cisplatin) .

[Advanced] What computational tools are effective for analyzing electronic properties relevant to reactivity?

Density Functional Theory (DFT) using Gaussian or ORCA can calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites. For example, studies on pyridine-piperidine hybrids used B3LYP/6-31G(d) to correlate electronic properties with antioxidant activity .

[Basic] How to troubleshoot low yields in the final coupling step (piperidine to indole core)?

  • Catalyst Optimization: Screen Pd catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2) for Buchwald-Hartwig couplings.
  • Solvent Effects: Replace polar aprotic solvents (DMF) with toluene or THF to reduce side reactions .
  • Temperature Control: Maintain 80–100°C to balance reaction rate and decomposition .

[Advanced] How can flow chemistry improve scalability and reproducibility?

Continuous-flow systems minimize batch variability and enhance heat/mass transfer. For example, Omura-Sharma-Swern oxidation in flow reactors achieved 85% yield for diazo compounds, a method adaptable to piperidine-carbonyl syntheses . Use Design of Experiments (DoE) to optimize parameters like residence time and reagent ratios .

[Basic] What are the key storage conditions to prevent degradation?

  • Temperature: –20°C in amber vials to avoid photodegradation.
  • Humidity: <30% RH, monitored with humidity indicators .
  • Stability Testing: Conduct accelerated aging studies (40°C/75% RH for 6 months) to establish shelf life .

[Advanced] How to address discrepancies between in vitro and in vivo pharmacokinetic data?

Re-evaluate bioavailability factors:

  • LogP: Aim for 1–3 to balance solubility and membrane permeability.
  • Metabolic Stability: Use liver microsomes (human/rat) to identify cytochrome P450-mediated degradation .
  • Formulation: Nanoemulsions or liposomal encapsulation can enhance plasma half-life, as demonstrated for piperidine-based antipsychotics .

[Basic] Which spectroscopic techniques confirm the hydrochloride salt form?

  • FT-IR: Look for N–H stretching (2500–3000 cm1^{-1}) and Cl^- counterion peaks (600–800 cm1^{-1}) .
  • XPS: Detect chloride ions via Cl 2p binding energy (~198 eV) .

[Advanced] How can researchers validate target engagement in cellular assays?

  • SPR/Biacore: Measure real-time binding kinetics to recombinant proteins.
  • Cellular Thermal Shift Assay (CETSA): Monitor target protein stabilization upon ligand binding .
  • CRISPR Knockout Models: Confirm phenotype rescue in target-deficient cells .

[Basic] What are the ethical and regulatory guidelines for animal studies involving this compound?

  • IACUC Approval: Required for dosing, euthanasia, and humane endpoints.
  • OECD 423: Follow acute oral toxicity guidelines (fixed-dose procedure) .
  • Data Reporting: Adhere to ARRIVE 2.0 guidelines for reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-(piperidine-4-carbonyl)-2,3-dihydro-1H-indol-2-one hydrochloride
Reactant of Route 2
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5-(piperidine-4-carbonyl)-2,3-dihydro-1H-indol-2-one hydrochloride

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